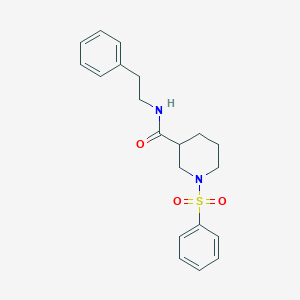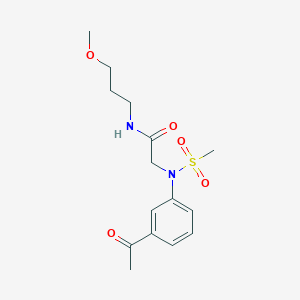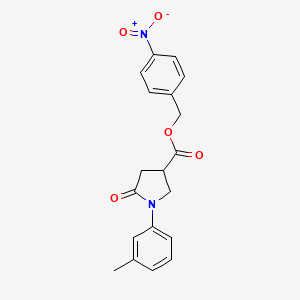
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit several interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been found to exhibit several interesting biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which could be useful in preventing oxidative damage to cells and tissues. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has also been found to exhibit anti-inflammatory activity, which could be useful in reducing inflammation and pain. Additionally, 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been shown to possess antimicrobial activity, which could be useful in the treatment of various infections.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be increased by recrystallization. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to use in aqueous solutions. Additionally, 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has some potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. One direction is to explore its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, to better understand how it exerts its effects. Additionally, future research could focus on developing new synthesis methods for 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, to improve its yield and purity. Finally, future research could explore the potential of 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine as a lead compound for the development of new drugs with improved therapeutic properties.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory activities, which makes it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has also been found to possess antimicrobial properties, which could be useful in the development of new antibiotics.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-2-(4-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-16(14-5-3-4-6-15(14)24-2)17(18)20(19-11)12-7-9-13(10-8-12)21(22)23/h3-10H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXSVCFBILWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2OC)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-5-methyl-2-(4-nitrophenyl)pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4191862.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191866.png)

![5-(3-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4191876.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191879.png)
![3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B4191883.png)

![methyl S-benzyl-N-(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}butanoyl)cysteinate](/img/structure/B4191899.png)
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4191906.png)
![2-[4-allyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4191913.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191917.png)


